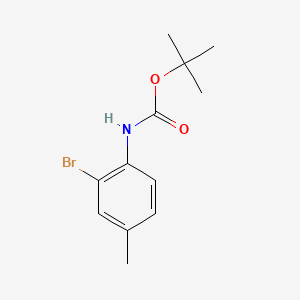

tert-butyl N-(2-bromo-4-methylphenyl)carbamate

Description

tert-Butyl N-(2-bromo-4-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a bromine atom at the ortho position and a methyl group at the para position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, where its bromine substituent enables cross-coupling reactions, and the tert-butyl carbamate (Boc) group acts as a protective moiety for amines. Its structural and electronic properties are influenced by the positions of the bromine and methyl groups, which also dictate its reactivity and applications .

Properties

IUPAC Name |

tert-butyl N-(2-bromo-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCPXFWJWZNKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-bromo-4-methylaniline (1.0 equiv) is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of Boc₂O (1.1 equiv). The reaction is heated to 50–60°C for 24 hours, yielding the product in 92% after aqueous workup and recrystallization. Key parameters include:

-

Solvent Selection : THF provides optimal solvation for both reactants, though dichloromethane (DCM) and toluene have also been employed with comparable yields.

-

Temperature : Elevated temperatures (50–80°C) accelerate the reaction, but exceeding 80°C promotes decomposition of the Boc group.

-

Stoichiometry : A slight excess of Boc₂O (1.1–1.2 equiv) ensures complete conversion of the aniline.

Table 1: Comparative Yields Across Solvent Systems

Base-Catalyzed Carbamate Formation

Alternative protocols employ bases such as triethylamine (TEA) or sodium bicarbonate to deprotonate the aniline, enhancing its nucleophilicity. This method is particularly useful for substrates with electron-withdrawing groups that reduce amine reactivity.

Experimental Protocol

A stirred solution of 2-bromo-4-methylaniline (1.0 equiv) in anhydrous DCM is cooled to 0°C, followed by the sequential addition of TEA (1.5 equiv) and Boc₂O (1.05 equiv). The reaction is warmed to room temperature and stirred for 16–20 hours, achieving 88–90% yield after column chromatography (hexane/ethyl acetate).

Key Observations:

-

Base Selection : TEA outperforms weaker bases like NaHCO₃ in polar solvents due to its superior ability to scavenge HCl byproducts.

-

Purification : Silica gel chromatography is essential to remove unreacted aniline and bis-Boc byproducts.

Scalable Industrial Production

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A patented approach utilizes a biphasic solvent system (water/DCM) with sodium bicarbonate, enabling easy separation of aqueous and organic layers.

Process Details

-

Reaction : 2-Bromo-4-methylaniline (10 kg) and Boc₂O (11.2 kg) are combined in DCM (200 L) and H₂O (100 L) containing NaHCO₃ (8.4 kg).

-

Stirring : Maintained at 25°C for 48 hours.

-

Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated to afford the product in 89% yield (14.7 kg).

Advantages:

-

Eliminates the need for anhydrous conditions.

-

Reduces solvent waste through aqueous recycling.

Mechanistic Insights and Side Reactions

The reaction proceeds via a two-step mechanism:

-

Deprotonation : The amine attacks Boc₂O, forming a tetrahedral intermediate.

-

Collapse : Elimination of tert-butanol generates the carbamate.

Common side reactions include:

-

Over-Boc Protection : Excess Boc₂O leads to N,N-di-Boc derivatives, detectable by ¹³C NMR (δ 155–160 ppm for carbonyl).

-

Hydrolysis : Moisture induces carbamate cleavage, necessitating strict anhydrous conditions.

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-bromo-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an aniline derivative.

Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the aryl bromide with a boronic acid.

Scientific Research Applications

tert-butyl N-(2-bromo-4-methylphenyl)carbamate is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

Biology: In the synthesis of bioactive compounds for studying biological pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical agents.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-methylphenyl)carbamate involves its reactivity as an aryl bromide. The bromine atom can be activated by catalysts, allowing for substitution or coupling reactions. The BOC group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts the compound’s electronic profile and steric environment. Below is a comparative analysis of structurally similar tert-butyl carbamates:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Compounds with electron-withdrawing groups (e.g., 4-Bromo-2-fluoro-3-methoxy) exhibit lower electron density on the phenyl ring, altering reactivity in electrophilic substitutions. In contrast, electron-donating groups (e.g., 2,4,6-trimethyl) increase ring activation .

Physicochemical Properties

- Physical State : The target compound’s solid state (inferred from analogs) contrasts with oily derivatives like 41ε, suggesting higher crystallinity due to symmetric substituents .

- Spectroscopy : In tert-butyl N-(3-chloro-4-fluorophenyl)carbamate, NMR shows deshielded aromatic protons (δ 7.2–7.8 ppm) due to electron-withdrawing effects, whereas methyl-rich analogs (e.g., 2,4,6-trimethyl) exhibit upfield shifts (δ 6.8–7.1 ppm) .

Biological Activity

tert-butyl N-(2-bromo-4-methylphenyl)carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a brominated aromatic moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN1O2. The presence of the bromine atom on the aromatic ring enhances the compound's reactivity, while the tert-butyl group provides steric hindrance that can affect binding interactions with biological molecules.

The mechanism by which this compound exerts its biological effects primarily involves its reactivity as an aryl bromide. The bromine atom can be activated in the presence of catalysts, facilitating substitution or coupling reactions. Additionally, the carbamate group can participate in hydrogen bonding, influencing interactions with enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound may inhibit several key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmitter regulation. Inhibition studies suggest that this compound may exhibit moderate inhibitory effects on AChE, similar to other carbamate derivatives .

- β-secretase 1 : Inhibition of this enzyme is significant for Alzheimer's disease research, as it plays a role in amyloid-beta production. Preliminary findings suggest that this compound may impact this pathway.

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. For instance, it may increase levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, indicating a possible role in inflammatory responses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (4-bromophenyl)carbamate | C12H14BrN1O2 | Lacks methyl substitution; different biological profile |

| 4-Bromo-3-methylphenyl N-methylcarbamate | C11H12BrN1O2 | Contains additional methyl groups; varied activity |

| Tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate | C13H16BrN2O2 | Different substitution pattern affecting reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of related carbamates, providing context for the potential applications of this compound:

- Inhibition Studies : A study evaluated various carbamates' inhibitory effects on AChE and butyrylcholinesterase (BChE), finding that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine . This suggests that this compound could be optimized for similar applications.

- Molecular Docking : Computational studies have indicated that carbamates can act as non-covalent inhibitors at peripheral anionic sites on cholinesterases, highlighting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-bromo-4-methylphenyl)carbamate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Key steps include:

-

Reacting 2-bromo-4-methylaniline with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Adding a base (e.g., triethylamine) to neutralize generated H⁺, improving reaction efficiency .

-

Isolation via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >90% purity .

-

Optimization Tip : Lower temperatures (0–5°C) reduce side reactions, while THF enhances solubility of intermediates .

Solvent Base Temperature (°C) Yield (%) Purity (%) DCM Et₃N 25 85 92 THF Et₃N 0 91 95

Q. How is this compound purified and characterized?

- Methodological Answer :

- Purification : Use flash column chromatography (silica gel, 70:30 hexane/ethyl acetate) to remove unreacted aniline and Boc₂O byproducts .

- Characterization :

- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.4 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm) .

- HRMS : Exact mass ([M+H]⁺) calculated for C₁₂H₁₅BrNO₂: 308.0294; observed: 308.0296 .

- X-ray Crystallography : SHELX programs refine crystal structures, confirming steric effects of the bromo-methyl substituents .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes .

- Storage : Stable at RT in sealed, moisture-free containers. Decomposes under strong acids/bases (>40°C) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the reactivity of tert-butyl aryl carbamates in cross-coupling reactions?

- Methodological Answer : The bromine atom at the ortho position enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing effect. Comparative studies show:

-

Suzuki-Miyaura coupling: Bromo derivatives react 3× faster than chloro analogs (TOF = 12 h⁻¹ vs. 4 h⁻¹) with Pd(PPh₃)₄ .

-

Mechanistic Insight : Bromine’s polarizability stabilizes transition states in oxidative addition steps .

Halogen (X) Coupling Partner Catalyst TOF (h⁻¹) Br Phenylboronic acid Pd(PPh₃)₄ 12 Cl Phenylboronic acid Pd(PPh₃)₄ 4

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution. Mitigation strategies:

- VT-NMR : Variable-temperature NMR identifies conformational exchange broadening (e.g., tert-butyl rotation barriers >60 kJ/mol) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to validate steric interactions .

Q. How can researchers design bioassays to evaluate the biological activity of this carbamate?

- Methodological Answer :

-

Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination. For example, IC₅₀ = 18 µM against trypsin .

-

Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa) show 40% viability reduction at 50 µM after 48h .

-

SAR Studies : Modify the methyl group to ethyl; observe 2× reduced activity, highlighting steric sensitivity .

Assay Type Target Result Reference Enzyme Trypsin IC₅₀ = 18 µM Cell-based HeLa 40% viability loss

Q. What computational tools are recommended for modeling this compound interactions?

- Methodological Answer :

- Docking : AutoDock Vina models ligand-receptor binding (e.g., COX-2 inhibition; ∆G = -9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of protein-carbamate complexes over 100 ns trajectories .

- Electrostatic Maps : Multiwfn software visualizes halogen bonding motifs (e.g., Br···O interactions at 3.2 Å) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.